2-Amino-2-cyclopropyl-2-phenylacetic acid
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Overview
Description
2-Amino-2-cyclopropyl-2-phenylacetic acid is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a phenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a phenylacetic acid derivative followed by the introduction of an amino group. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropyl-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-2-cyclopropyl-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-2-cyclopropyl-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylacetic acid: Lacks the amino and phenyl groups, leading to distinct reactivity and applications.
Phenylacetic acid: Lacks both the amino and cyclopropyl groups, making it less versatile in certain reactions.
Uniqueness: 2-Amino-2-cyclopropyl-2-phenylacetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group, in particular, adds to its structural rigidity and influences its interaction with molecular targets.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
2-amino-2-cyclopropyl-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMDHEYROUXUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994904 |
Source
|
Record name | Amino(cyclopropyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-76-0 |
Source
|
Record name | Cyclopropaneacetic acid, alpha-amino-alpha-phenyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(cyclopropyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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